molecular formula C9H8N2O2 B052627 2-(Methylamino)isoindoline-1,3-dione CAS No. 74420-78-3

2-(Methylamino)isoindoline-1,3-dione

Cat. No. B052627
CAS RN: 74420-78-3
M. Wt: 176.17 g/mol
InChI Key: PBYQDPFPFVEFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)isoindoline-1,3-dione is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its relevance spans from material science to medicine, serving as a building block for more complex compounds.

Synthesis Analysis

The synthesis of 2-(Methylamino)isoindoline-1,3-dione and related compounds often involves multi-step chemical processes. For instance, a method for synthesizing similar compounds involves the use of Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes, achieving efficient and selective synthesis of derivatives (Yu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Methylamino)isoindoline-1,3-dione has been characterized through various spectroscopic techniques and crystallography. For example, the structural analysis of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione revealed both inter and intra-molecular hydrogen bonds stabilizing the molecular and crystal structure (Prathap et al., 2017).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to diverse derivatives with different properties. The reaction conditions and specific reactants can significantly influence the product's structure and, consequently, its physical and chemical properties.

Physical Properties Analysis

Physical properties such as thermal stability, optical properties, and crystal structure have been thoroughly investigated. The thermal and optical properties analysis provides insights into the compound's stability and potential applications in material science (Prathap et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-(Methylamino)isoindoline-1,3-dione derivatives have been explored through various studies. For example, vibrational spectra and electronic structure studies using DFT methods offer valuable information on intramolecular charge transfer and reactivity (Boobalan et al., 2015).

Scientific Research Applications

Structural Characterization and Synthesis Techniques

2-(Methylamino)isoindoline-1,3-dione, due to its complex structure, has been the subject of various studies focused on its synthesis and structural characterization. Notable research includes the use of 1D and 2D NMR spectroscopy to confirm the structure of related isoindoline-1,3-dione derivatives. These studies highlight the significance of such compounds in the development of novel synthetic pathways and the exploration of their physical and chemical properties (Dioukhane et al., 2021). Additionally, research has demonstrated the synthesis of novel 5-substituted tetrazoles showcasing the versatility of isoindoline-1,3-dione derivatives in creating compounds with potential applications in corrosion inhibition (Aouine et al., 2011).

Green Chemistry and Environmental Applications

Isoindoline-1,3-dione derivatives are not only relevant in the field of synthetic chemistry but also in the development of green chemistry solutions. A notable study illustrates an efficient synthesis method using Water Extract of Onion Peel Ash (WEOPA), highlighting the environmental benefits and the potential for bio-waste management. This approach offers a sustainable alternative to traditional synthesis methods, emphasizing the role of isoindoline-1,3-dione derivatives in fostering eco-friendly chemical processes (Journal et al., 2019).

Material Science and Corrosion Inhibition

The applications of 2-(Methylamino)isoindoline-1,3-dione extend into material science, where its derivatives have been explored for corrosion inhibition properties. Research into novel 5-substituted tetrazoles derived from isoindoline-1,3-dione showcases their effectiveness in protecting mild steel against corrosion in acidic media. Such studies are critical for the development of more effective and environmentally friendly corrosion inhibitors (Aouine et al., 2011).

Future Directions

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . Another direction could be the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics .

properties

IUPAC Name

2-(methylamino)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQDPFPFVEFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.